![molecular formula C15H14N2O B2452499 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile CAS No. 863408-70-2](/img/structure/B2452499.png)
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile
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Overview
Description
“8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile” is a chemical compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves the enantioselective construction of an 8-azabicyclo[3.2.1]octane scaffold . This process has attracted attention from many research groups worldwide due to its potential applications in the synthesis of tropane alkaloids . The synthesis typically relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Molecular Structure Analysis
The molecular structure of “8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold . These reactions are achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Scientific Research Applications
- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, which exhibit diverse biological activities . Researchers have focused on stereoselective methods to prepare this structure. Notably, some approaches directly construct the bicyclic scaffold, bypassing the need for an acyclic precursor with pre-existing stereochemistry.
- A derivative, 8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic Acid (SD-1008) , has been studied for its inhibitory effects on JAK2 kinase autophosphorylation. It reduces levels of STAT3-dependent proteins, inducing apoptosis in various cell lines .
- Novel compounds derived from 8-azabicyclo[3.2.1]octane were synthesized and evaluated for nematicidal activity. These compounds showed promise against pinewood nematodes (Bursaphelenchus xylophilus) and root-knot nematodes (Meloidogyne incognita) .
Tropane Alkaloid Synthesis
JAK2 Kinase Inhibition
Nematicidal Activity
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-2-oxo-8-azabicyclo[32The compound’s structure is similar to the family oftropane alkaloids , which are known to interact with various biological targets .
Mode of Action
Tropane alkaloids are known to bind to and modulate the activity of various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-2-oxo-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a wide array of biochemical pathways, including neurotransmitter synthesis and signaling .
Result of Action
The molecular and cellular effects of 8-Benzyl-2-oxo-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may have a wide array of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability may be affected by storage conditions
properties
IUPAC Name |
8-benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-7,12-14H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVDNAIQJKWSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C=CC(=O)C1N2CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile |
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